molecular formula C12H8F2O B15252422 2-Fluoro-3-(3-fluorophenyl)phenol

2-Fluoro-3-(3-fluorophenyl)phenol

Cat. No.: B15252422
M. Wt: 206.19 g/mol
InChI Key: OUSPDIOBUUXNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Synthetic Strategies for Biaryls and Fluorinated Phenols

The synthesis of biaryl compounds has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent method for forming carbon-carbon bonds to create biphenyl (B1667301) structures. rsc.orgresearchgate.netmdpi.comnih.gov For the synthesis of fluorinated biaryls, this method is highly effective, allowing for the coupling of fluorinated arylboronic acids with aryl halides. mdpi.comrsc.org

Another powerful strategy is the directed ortho-metalation (DoM), where a functional group on an aromatic ring directs the deprotonation and subsequent metalation of the ortho-position. nih.govorganic-chemistry.orgwikipedia.org This allows for regioselective functionalization. For phenols, the hydroxyl group can be protected and used as a directing group.

The synthesis of fluorinated phenols often involves either the direct fluorination of a phenol (B47542) derivative or the construction of the phenol ring from a fluorinated precursor. google.comharvard.edu Modern electrophilic fluorinating agents, such as N-fluorobis(phenyl)sulfonimide (NFSI), have enabled the direct fluorination of electron-rich aromatic rings. google.com

A plausible synthetic route to 2-Fluoro-3-(3-fluorophenyl)phenol could involve a Suzuki-Miyaura coupling reaction. This would likely entail the coupling of a protected 2-fluoro-3-halophenol (such as 3-bromo-2-fluorophenol (B134220) with its hydroxyl group protected) with 3-fluorophenylboronic acid, followed by deprotection of the phenolic hydroxyl group.

Plausible Suzuki-Miyaura Coupling for this compound: Image of a plausible Suzuki-Miyaura coupling reaction for the synthesis of this compound. The image displays the chemical structures of the reactants, which are a protected 2-fluoro-3-bromophenol and 3-fluorophenylboronic acid. An arrow points from the reactants to the product, this compound, with 'Pd catalyst, Base' written above the arrow to indicate the reaction conditions.

Significance of Fluorine Substitution in Aromatic Systems: A Mechanistic and Reactivity Perspective

The substitution of hydrogen with fluorine has profound electronic effects on aromatic systems. rsc.org Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect generally lowers the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more stable towards oxidation. rsc.org

Conversely, fluorine can also exert a +M (mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic π-system. While the inductive effect typically dominates, the resonance effect can influence the regioselectivity of reactions. The presence of fluorine can also impact the acidity of a phenolic proton; fluorinated phenols are generally more acidic than their non-fluorinated counterparts due to the stabilization of the resulting phenoxide ion by the electron-withdrawing fluorine atom. organic-chemistry.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1214331-34-6 arctomsci.com
Molecular Formula C₁₂H₈F₂O arctomsci.com
Molecular Weight 206.19 g/mol arctomsci.com

Note: Further experimental data for this specific compound is limited in publicly available literature.

Positioning this compound within Contemporary Organic Chemistry Paradigms

This compound is a quintessential example of a modern, highly functionalized building block. Its structure, featuring a biaryl core, a phenolic hydroxyl group, and two fluorine atoms, makes it a molecule of interest in several areas of organic chemistry.

The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. gre.ac.uk The presence and position of the fluorine atoms can be used to fine-tune the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comnih.gov The phenolic hydroxyl group provides a handle for further synthetic modifications, such as etherification or esterification, allowing for the creation of diverse molecular libraries for drug discovery.

Overview of Key Research Areas for Complex Fluorinated Phenolic Biphenyls

The unique properties imparted by fluorine mean that complex fluorinated phenolic biphenyls are key targets in several research domains:

Medicinal Chemistry : These compounds are often investigated as core structures for the development of new therapeutic agents. The fluorine atoms can enhance metabolic stability and improve pharmacokinetic profiles. mdpi.comnih.gov For example, fluorinated biphenyls are found in drugs for treating hypertension and as anti-inflammatory agents.

Agrochemicals : Similar to pharmaceuticals, the inclusion of fluorine in biphenyl structures can lead to more potent and selective herbicides, fungicides, and insecticides. nih.gov

Materials Science : Fluorinated biphenyls are used in the synthesis of liquid crystals, polymers, and other advanced materials. bldpharm.com The fluorine atoms can influence properties such as thermal stability, chemical resistance, and the electronic characteristics of these materials.

Given its structure, this compound is a prime candidate for exploration in these and other emerging applications that leverage the unique contributions of fluorine to molecular design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(3-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)14/h1-7,15H

InChI Key

OUSPDIOBUUXNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)O)F

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Fluoro 3 3 Fluorophenyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For fluorinated molecules like 2-Fluoro-3-(3-fluorophenyl)phenol, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, supplemented by two-dimensional (2D) techniques, provides a comprehensive picture of the molecular framework.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

In the ¹H NMR spectrum of this compound, each proton in the molecule will produce a signal, the chemical shift (δ) of which is influenced by its electronic environment. The protons on the two aromatic rings will typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but generally falls in the range of 4-8 ppm.

The key feature in the ¹H NMR spectrum of this compound will be the splitting of proton signals due to coupling with neighboring protons (homonuclear coupling, ³JHH) and, significantly, with the fluorine atoms (heteronuclear coupling, JHF). The magnitude of these coupling constants provides valuable information about the relative positions of the coupled nuclei. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. The coupling between protons and fluorine atoms (JHF) extends over several bonds, with typical magnitudes of:

³JHF (ortho): 7-11 Hz

⁴JHF (meta): 4-8 Hz

⁵JHF (para): < 2 Hz

These couplings will result in complex splitting patterns (multiplets) for the aromatic protons, which can be deciphered to assign each proton to its specific position on the biphenyl (B1667301) scaffold.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-46.9 - 7.1ddd³JHH, ³JHF, ⁴JHH
H-57.1 - 7.3t³JHH
H-66.8 - 7.0ddd³JHH, ⁴JHF, ⁴JHH
H-2'7.0 - 7.2ddd³JHH, ⁴JHF, ⁴JHH
H-4'6.9 - 7.1ddd³JHH, ³JHF, ⁴JHH
H-5'7.2 - 7.4t³JHH
H-6'7.0 - 7.2ddd³JHH, ⁴JHF, ⁴JHH
OH4.0 - 8.0br s-

Note: The predicted values are based on the analysis of similar fluorinated biphenyl and phenol (B47542) structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, there will be 12 signals for the aromatic carbons and one for the phenolic carbon, unless there is accidental overlap. The chemical shifts of the carbon atoms are influenced by the attached atoms and substituents. The carbons directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded and appear at higher chemical shifts.

A crucial aspect of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling is dependent on the number of bonds separating the carbon and fluorine atoms:

¹JCF (direct coupling): Large, typically 240-260 Hz. The signal for the carbon atom directly attached to fluorine will appear as a doublet with this large coupling constant.

²JCF (geminal coupling): 15-25 Hz.

³JCF (vicinal coupling): 5-10 Hz.

⁴JCF (long-range coupling): 1-3 Hz.

These C-F couplings are invaluable for assigning the carbon signals, especially for the fluorinated rings. Proton-decoupled ¹³C NMR spectra are standard, which simplifies the spectrum by removing C-H couplings, leaving only the C-F couplings.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-1150 - 155d³JCF
C-2155 - 160d¹JCF
C-3125 - 130d²JCF
C-4115 - 120d³JCF
C-5128 - 132s-
C-6120 - 125d⁴JCF
C-1'140 - 145d³JCF
C-2'113 - 118d²JCF
C-3'160 - 165d¹JCF
C-4'118 - 123d²JCF
C-5'130 - 135d³JCF
C-6'123 - 128d⁴JCF

Note: The predicted values are based on the analysis of similar fluorinated biphenyl and phenol structures. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with a good signal-to-noise ratio. The chemical shift range for ¹⁹F is much wider than for ¹H, making it easier to resolve signals from different fluorine environments. nih.gov

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, as they are in different chemical environments. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the other substituents. The signals will be split into multiplets due to coupling with nearby protons (JHF) and potentially through-space coupling with the other fluorine atom (JFF), although the latter is typically small for atoms separated by many bonds in a flexible system.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F at C-2-130 to -140ddd
F at C-3'-110 to -120ddd

Note: Chemical shifts are referenced to a standard such as CFCl₃. The predicted values are based on data for similar fluorinated aromatic compounds. ucsb.educolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

While 1D NMR provides a wealth of information, complex molecules like this compound often yield spectra with overlapping multiplets that are difficult to interpret. 2D NMR techniques are indispensable for resolving these ambiguities. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule, which is particularly useful for assigning the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.com It is a powerful tool for assigning carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is extremely valuable for connecting different fragments of the molecule. For instance, it can show correlations between the protons on one ring and the carbons of the other ring, confirming the biphenyl linkage. It also helps in assigning quaternary (non-protonated) carbons.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a given proton and all other protons within the same spin system. For this compound, it would help to identify all the protons belonging to a single aromatic ring.

The combined application of these 2D NMR techniques provides a robust and unambiguous method for the complete assignment of all proton and carbon signals in the molecule, confirming the connectivity and substitution pattern.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. Each functional group has characteristic absorption frequencies, making it a valuable tool for identifying the presence of these groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol, with the broadening resulting from intermolecular hydrogen bonding. ijaemr.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond will result in a strong absorption band in the 1200-1260 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations are typically strong and appear in the 1000-1300 cm⁻¹ region. The exact position can be influenced by the aromatic system. kuleuven.beresearchgate.net

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 680-900 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-O Stretch1200 - 1260Strong
C-F Stretch1000 - 1300Strong
Out-of-Plane C-H Bending680 - 900Strong

Note: These are general ranges and the actual spectrum will show multiple specific peaks within these regions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure, polymorphism, and crystallinity. For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups.

Although specific Raman data for the title compound is not available, studies on related molecules such as 2,3-difluorophenol (B1222669) provide a basis for expected spectral features. sigmaaldrich.comresearchgate.net The C-F stretching vibrations in fluorinated aromatic compounds typically appear as strong bands in the Raman spectrum. For instance, in 2,3-difluorophenol, C-F stretching modes are observed at 1332 cm⁻¹ and 1280 cm⁻¹. researchgate.net Similarly, the O-H stretching and bending vibrations, as well as the characteristic ring breathing modes of the phenyl rings, would be prominent features in the Raman spectrum of this compound.

Table 1: Representative Raman Vibrational Modes for Fluorinated Phenols

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
O-H Stretch 3200 - 3600 Broad band, sensitive to hydrogen bonding.
C-H Stretch (Aromatic) 3000 - 3100 Multiple sharp bands.
C=C Stretch (Aromatic) 1400 - 1650 Strong to medium intensity bands.
C-F Stretch 1200 - 1350 Strong intensity, characteristic of fluorinated aromatics. researchgate.net
O-H Bend 1150 - 1250 In-plane bending.
C-O Stretch 1200 - 1260 Strong intensity.

This table is illustrative and based on data from related compounds. Actual values for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) are indicative of the energy gaps between electronic states and are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

For this compound, the two phenyl rings constitute the primary chromophore. The hydroxyl (-OH) and fluorine (-F) substituents act as auxochromes, which can modulate the λ_max and the molar absorptivity. Studies on phenol and its derivatives show a primary absorption band around 270-280 nm, attributed to the π → π* transitions of the benzene (B151609) ring. docbrown.info The presence of a second phenyl ring and the fluorine atoms in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to simple phenols, due to the extended conjugation.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λ_max (nm) Chromophore
π → π* ~280 - 300 Biphenyl system

This table presents hypothetical data based on the principles of UV-Vis spectroscopy and data from analogous compounds. docbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₈F₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 206.19. arctomsci.com

While a mass spectrum for the title compound is not publicly available, analysis of related compounds such as the methyl ether of 2-fluoro-3-(trifluoromethyl)phenol (B1333810) provides insights into potential fragmentation pathways. nist.gov Common fragmentation patterns for aromatic phenols involve the loss of the hydroxyl radical (•OH), carbon monoxide (CO), and fragments of the aromatic rings. The presence of two fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or fluorinated phenyl fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Proposed Structure / Loss Expected m/z
[M]⁺ C₁₂H₈F₂O⁺ 206
[M-H]⁺ C₁₂H₇F₂O⁺ 205
[M-OH]⁺ C₁₂H₇F₂⁺ 189
[M-CO]⁺ C₁₁H₈F₂O⁺ 178

This table is a predictive representation of potential fragmentation and requires experimental verification.

Single-Crystal X-Ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and the absolute conformation of this compound, including the dihedral angle between the two phenyl rings.

Dihedral Angle Analysis and Planarity Assessment

Table 4: Representative Crystallographic Parameters for a Hypothetical Crystal Structure of this compound

Parameter Description Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1
Dihedral Angle (C-C-C-C) Angle between the two phenyl rings 30 - 60°

This table is for illustrative purposes and highlights the type of data obtained from a single-crystal XRD study.

Computational and Theoretical Investigations of 2 Fluoro 3 3 Fluorophenyl Phenol

Molecular Modeling and Conformational Analysis

The flexibility of 2-Fluoro-3-(3-fluorophenyl)phenol, particularly the rotation around the bond connecting the two phenyl rings, necessitates a detailed conformational analysis.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. github.ioq-chem.com For this compound, the most significant degree of freedom is the dihedral angle between the two aromatic rings. A relaxed PES scan can be performed by systematically rotating this bond in discrete steps (e.g., every 10-15 degrees) while allowing all other geometrical parameters (bond lengths, angles) to fully relax at each step. q-chem.comresearchgate.net

This procedure maps the energy of the molecule as a function of the dihedral angle, revealing the locations of energy minima (stable conformers) and transition states. ccl.net The resulting energy profile is crucial for understanding the molecule's conformational preferences. For biphenyl (B1667301) itself, the minimum energy is found at a twisted dihedral angle of about 45°, while the planar and perpendicular (90°) conformations represent energy barriers. libretexts.org The presence of substituents, like the fluorine atoms and the hydroxyl group in this compound, will alter this landscape due to steric and electronic effects. libretexts.org

The energy differences between the stable, twisted conformers (energy minima) and the planar or perpendicular transition states on the potential energy surface define the rotational barriers. nih.gov These barriers determine the rate of interconversion between different conformers at a given temperature. semanticscholar.org

For this compound, two primary rotational barriers are of interest:

  • The barrier via the planar conformation (0° dihedral angle): This conformation is typically destabilized by steric repulsion between the ortho substituents on the two rings. In this case, the hydrogen on one ring and the fluorine on the other would clash.
  • The barrier via the perpendicular conformation (90° dihedral angle): In this arrangement, the stabilizing π-conjugation between the two rings is completely broken, leading to an increase in energy. ic.ac.uk
  • The heights of these barriers can be calculated as the energy difference between the transition state and the ground state conformer using DFT or ab initio methods. nih.govbiomedres.us For substituted biphenyls, these barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the ortho substituents. libretexts.orgnih.gov A high rotational barrier can lead to the existence of stable, separable rotational isomers known as atropisomers. libretexts.org Given the relatively small size of fluorine, the rotational barriers in this compound are expected to be moderate, allowing for rapid rotation at room temperature.

    Electronic Property Prediction and Analysis

    Computational chemistry provides powerful tools to predict and analyze the electronic properties of molecules, offering insights into their reactivity, stability, and intermolecular interactions. For this compound, these investigations are crucial for understanding how the interplay of the hydroxyl group and the two fluorine atoms on separate phenyl rings dictates its chemical behavior.

    Molecular Electrostatic Potential (MEP) Mapping

    The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

    For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The region around the hydroxyl group's oxygen atom is expected to exhibit a significant negative potential (typically colored red or yellow), indicating a high electron density and a prime site for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atom of the hydroxyl group will display a region of positive potential (typically colored blue), making it susceptible to nucleophilic attack.

    Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound.
    Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
    Oxygen of Hydroxyl GroupStrongly NegativeSusceptible to electrophilic attack, hydrogen bond donor
    Hydrogen of Hydroxyl GroupStrongly PositiveSusceptible to nucleophilic attack, hydrogen bond acceptor
    Fluorine AtomsNegativeInfluence local charge distribution
    Aromatic RingsGenerally Neutral to Slightly Negative-

    Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and electronic transitions of a molecule. wikipedia.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.orgajchem-a.com A smaller gap suggests higher reactivity.

    For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, specifically on the oxygen atom and the pi-system of the ring, due to the electron-donating nature of the hydroxyl group. The LUMO, on the other hand, is likely to be distributed over the biphenyl system, with significant contributions from the phenyl ring bearing the second fluorine atom.

    The HOMO-LUMO gap is anticipated to be influenced by the presence and position of the fluorine atoms. Theoretical calculations, often employing Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), would be used to determine the precise energies and distributions of these orbitals. researchgate.netresearchgate.net

    Table 2: Predicted Frontier Molecular Orbital (FMO) Properties for this compound.
    OrbitalPredicted Energy (eV)Predicted LocalizationRole in Reactivity
    HOMO-6.0 to -7.0Phenol ring, especially the oxygen atomElectron donation
    LUMO-1.0 to -2.0Biphenyl system, particularly the fluorinated phenyl ringElectron acceptance
    HOMO-LUMO Gap4.0 to 5.0-Indicates kinetic stability

    Charge Distribution and Electrostatic Interaction Studies

    A detailed analysis of the Mulliken atomic charges provides a quantitative measure of the electron distribution within the molecule. researchgate.net These charges are calculated by partitioning the total electron population among the atoms. For this compound, the Mulliken charge analysis would likely show that the oxygen atom carries a significant negative charge, while the hydrogen of the hydroxyl group has a positive charge. The fluorine atoms will also exhibit negative charges, and the carbon atoms bonded to them will be positively charged.

    These charge distributions are fundamental to understanding the electrostatic interactions the molecule can engage in, such as dipole-dipole interactions and hydrogen bonding. The calculated charges help to rationalize the MEP map and provide a more quantitative basis for predicting intermolecular interactions. nih.gov

    Spectroscopic Parameter Prediction and Correlation with Experimental Data

    Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. derpharmachemica.com

    Theoretical NMR Chemical Shifts

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net

    The predicted ¹H NMR spectrum would show a distinct signal for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would appear as a complex pattern of multiplets due to spin-spin coupling with each other and with the fluorine atoms.

    The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbons attached to the electronegative oxygen and fluorine atoms would be significantly deshielded and appear at higher chemical shifts. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, with the chemical shifts being highly sensitive to the electronic environment. alfa-chemistry.com Comparing the calculated chemical shifts with experimental data, if available, would be a robust method for structural verification. chemicalbook.comchemicalbook.comspectrabase.com

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound.
    NucleusPredicted Chemical Shift Range (ppm)Notes
    ¹H (Aromatic)6.5 - 7.5Complex multiplet patterns due to H-H and H-F coupling
    ¹H (Hydroxyl)5.0 - 9.0Broad signal, position dependent on solvent and concentration
    ¹³C (Aromatic)110 - 160Carbons attached to F and O will be at the higher end of the range

    Vibrational Frequencies (IR, Raman)

    Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. nih.gov These calculations are typically performed using DFT methods, and the calculated frequencies are often scaled to better match experimental values. nih.gov

    For this compound, the calculated IR spectrum would show a characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations would appear in the range of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The correlation between the calculated and experimental vibrational spectra serves as a powerful confirmation of the molecule's structure. nih.govnih.gov

    Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.
    Vibrational ModePredicted Frequency Range (cm⁻¹)
    O-H Stretch3200 - 3600
    Aromatic C-H Stretch3000 - 3100
    Aromatic C=C Stretch1400 - 1600
    C-F Stretch1100 - 1300

    Electronic Absorption Spectra (TD-DFT)

    Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT calculation would provide insights into its ultraviolet-visible (UV-Vis) absorption profile.

    A hypothetical TD-DFT analysis would involve:

    Geometry Optimization: The first step is to find the lowest energy structure (ground state geometry) of the molecule using a suitable level of theory and basis set.

    Excitation Energy Calculation: Following optimization, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the experimental spectrum.

    Oscillator Strengths: These calculations also yield oscillator strengths, which are proportional to the intensity of the absorption bands.

    A representative data table that would be generated from such a study is presented below. Please note that the values are purely hypothetical and for illustrative purposes only.

    Table 1: Hypothetical TD-DFT Data for this compound

    Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
    S14.502750.02HOMO -> LUMO
    S24.952500.15HOMO-1 -> LUMO
    S35.402300.30HOMO -> LUMO+1

    Data is hypothetical and for illustrative purposes only.

    Reaction Mechanism Elucidation through Computational Chemistry

    Computational chemistry is an indispensable tool for understanding the step-by-step processes of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

    Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

    To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway.

    Transition State Localization: Various algorithms can be used to locate the TS structure. A successful localization is confirmed by the presence of a single imaginary frequency in the vibrational frequency calculation, which corresponds to the motion along the reaction coordinate.

    Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is located, an IRC calculation is performed. This involves following the reaction path downhill from the TS to connect it to the corresponding reactants and products, thus verifying that the located TS is the correct one for the reaction of interest.

    Kinetic and Thermodynamic Feasibility Predictions

    Computational methods can predict whether a reaction is likely to occur and how fast it will proceed.

    Thermodynamic Feasibility: By calculating the change in Gibbs free energy (ΔG) between reactants and products, one can determine if a reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0).

    Kinetic Feasibility: The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

    Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

    Reaction ParameterCalculated Value (kcal/mol)
    Enthalpy of Reaction (ΔH)-15.2
    Gibbs Free Energy of Reaction (ΔG)-12.5
    Activation Energy (Ea)20.8

    Data is hypothetical and for illustrative purposes only.

    Tautomerism and Isomerization Studies

    Computational chemistry can be employed to investigate the relative stabilities of different isomers and tautomers of this compound.

    Enol-Keto Tautomeric Equilibria in Phenolic Systems

    Phenols can theoretically exist in equilibrium with their keto tautomers (dienones). For this compound, the enol form is expected to be significantly more stable due to the aromaticity of the benzene (B151609) ring. Computational calculations of the relative energies of the enol and potential keto tautomers would quantify this stability difference.

    Conformational Isomerism and Stability

    The presence of the rotatable bond between the two phenyl rings in this compound gives rise to different conformers. The relative orientation of the two rings is defined by the dihedral angle.

    Potential Energy Surface Scan: A potential energy surface (PES) scan can be performed by systematically changing this dihedral angle and calculating the energy at each step. This allows for the identification of the lowest energy conformers (global minima) and any higher energy conformers (local minima), as well as the rotational barriers between them.

    Table 3: Hypothetical Relative Energies of Conformers of this compound

    ConformerDihedral Angle (°)Relative Energy (kcal/mol)
    1 (Global Minimum)45.20.00
    2135.81.25
    Rotational Barrier90.03.50

    Data is hypothetical and for illustrative purposes only.

    Reactivity and Chemical Transformations of 2 Fluoro 3 3 Fluorophenyl Phenol

    Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Phenol (B47542) Scaffold

    The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In 2-Fluoro-3-(3-fluorophenyl)phenol, the positions ortho and para to the hydroxyl group are positions 4, 6, and 2. Position 2 is already substituted with a fluorine atom, and position 3 is substituted with the 3-fluorophenyl group. Therefore, electrophilic attack is most likely to occur at the para position (position 5) and the remaining ortho position (position 1).

    The fluorine atom at position 2 is a deactivating group but also an ortho, para-director. Its influence, however, is generally weaker than the activating effect of the hydroxyl group. The strong activation by the hydroxyl group often allows for reactions under milder conditions compared to those required for benzene (B151609). Common EAS reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com Given the high reactivity of phenols, polysubstitution can sometimes be an issue, although the existing substituents on the ring may provide some steric hindrance to mitigate this. The directing effects of the substituents would need to be carefully considered for any specific transformation to predict the major product. quora.com

    Table 1: Potential Electrophilic Aromatic Substitution Reactions

    Reaction Typical Reagents Expected Position of Substitution
    Nitration Dilute HNO₃ 1 and 5
    Halogenation Br₂ in H₂O or CCl₄ 1 and 5
    Sulfonation Concentrated H₂SO₄ 5 (kinetically controlled)

    Nucleophilic Aromatic Substitution Reactions on Fluorinated Rings

    Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. libretexts.org Fluorine, while being the most electronegative halogen, is not the best leaving group in SNAr reactions with activated arenes (the C-F bond is very strong). However, its high electronegativity strongly polarizes the ipso-carbon, making it susceptible to nucleophilic attack.

    In this compound, both aromatic rings are fluorinated. For a typical SNAr reaction to occur, substitution of a fluorine atom would require strong activation, such as the presence of a nitro group, which is absent in this molecule. beilstein-journals.org However, recent advances in catalysis have enabled the SNAr of unactivated fluoroarenes. unc.edunih.gov For instance, organic photoredox catalysis can facilitate the defluorination of electron-neutral and even electron-rich fluoroarenes with various nucleophiles like azoles, amines, and carboxylic acids. unc.edunih.gov Another approach involves the in-situ conversion of phenols to aryl fluorosulfonates, which are much more reactive electrophiles in nucleophilic substitution reactions, proceeding under mild conditions without the need for transition metal catalysts. acs.orgresearchgate.net This two-step, one-pot procedure allows for the deoxyfluorination of phenols, effectively replacing the hydroxyl group with a fluorine, or it can be used to activate the ring for substitution by other nucleophiles. acs.org

    The reactivity of the two fluorinated rings towards nucleophilic attack would differ. The phenolic ring is electron-rich due to the hydroxyl group, making it less susceptible to traditional SNAr. The second ring (the 3-fluorophenyl group) is less electron-rich and would be the more likely site for a nucleophilic attack, should the conditions be forcing enough or should a suitable catalytic system be employed.

    Derivatization Chemistry of the Phenolic Hydroxyl Group

    The phenolic hydroxyl group is a versatile functional handle for a wide range of chemical transformations.

    The synthesis of ethers and esters from the phenolic hydroxyl group is a common and straightforward derivatization. Etherification can be readily achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. These reactions are generally high-yielding and tolerant of a wide range of functional groups. researchgate.netnih.gov For instance, various phenolic compounds can be alkylated or acylated to produce a diverse library of derivatives. researchgate.net

    The hydroxyl group of a phenol can be readily protected to prevent its interference in subsequent reaction steps. Silyl ethers are among the most common protecting groups for alcohols and phenols due to their ease of formation and cleavage under specific conditions. A common silylating agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts hydroxyl groups into their corresponding t-butyldimethylsilyl (TBDMS) ethers. researchgate.net This reaction proceeds via an SN2 mechanism. researchgate.net Another strategy involves catalytic reductive ortho-C–H silylation using traceless acetal (B89532) directing groups, which allows for the formation of complex silylated phenols. nih.gov

    Phenols can participate in the formation of Schiff bases (imines) when reacted with aldehydes in the presence of an amine. Specifically, a derivative of this compound, such as an amino-substituted version, would be required to directly form a Schiff base with an aldehyde. Alternatively, the phenolic scaffold can be incorporated into a larger molecule that then undergoes Schiff base condensation. For example, salicylaldehydes (2-hydroxybenzaldehydes) readily condense with primary amines to form Schiff bases. nih.govnih.govfrontiersin.org The resulting imine-phenol structure is often stabilized by a strong intramolecular hydrogen bond between the phenolic proton and the imine nitrogen. nih.govresearchgate.net Fluorinated phenols are used in the synthesis of such Schiff bases, indicating that the fluorine substituents are well-tolerated in this reaction. frontiersin.orgresearchgate.netresearchgate.net

    Functionalization of the Biphenyl System

    The biphenyl unit itself can be a site for further chemical modification. The reactions of biphenyls are similar to those of benzene, and they can undergo electrophilic substitution. rsc.org The directing influence of the existing substituents on both rings would determine the regioselectivity of such reactions. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating biphenyl structures and can also be used to further functionalize them by introducing additional aryl or vinyl groups at positions that have been converted to halides or triflates. acs.org For example, a bromo or iodo group could be introduced onto one of the rings via electrophilic halogenation, which would then serve as a handle for a subsequent Suzuki coupling to build more complex poly-aromatic systems. rsc.org

    Metalation and Subsequent Reactions

    Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the hydroxyl group is expected to be a potent directing group for lithiation. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, would likely lead to deprotonation at the C2 position, which is ortho to the hydroxyl group. wikipedia.orgresearchgate.netharvard.edu The fluorine atom at the C2 position is not expected to prevent this reaction, as the directing effect of the hydroxyl group is generally stronger. organic-chemistry.org

    The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups at the C2 position. uwindsor.caorganic-chemistry.org For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide would produce a salicylic (B10762653) acid derivative, and reaction with alkyl halides could introduce alkyl chains.

    Table 1: Plausible Metalation and Subsequent Reactions of this compound

    Starting MaterialReagents and ConditionsPlausible ProductReference Analogy
    This compound1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., DMF, CO₂, R-X)2-Substituted-3-fluoro-4-(3-fluorophenyl)phenol organic-chemistry.orgresearchgate.netharvard.edu

    It is important to note that the presence of the second fluorinated phenyl ring might influence the reaction's steric hindrance and electronic environment, potentially affecting reaction rates and yields.

    Side-Chain Modifications and Elaborations

    The term "side-chain" in the context of this compound can be interpreted as the functionalization of the biphenyl system. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds and could be employed to modify the structure of this compound. scholaris.ca

    To utilize these reactions, a halo-substituted derivative of this compound would be required. For example, if a bromo or iodo group were present on either of the phenyl rings, it could be coupled with a variety of organoboron or organozinc reagents. This would allow for the introduction of alkyl, alkenyl, aryl, or other functional groups, thereby elaborating the biphenyl core. The presence of the fluorine atoms can influence the reactivity of the C-X bond (where X is a halogen) in such coupling reactions.

    Catalytic Transformations Involving this compound as a Substrate

    The chemical structure of this compound makes it a candidate for various catalytic transformations, including hydrogenation, reduction, and oxidation reactions.

    Hydrogenation and Reduction Chemistry

    The aromatic rings of this compound can be hydrogenated under catalytic conditions. The hydrogenation of fluoroarenes to fluorinated cyclohexanes is a known transformation, often employing rhodium or palladium-based catalysts. rsc.orgnih.govresearchgate.netnih.govspringernature.com This reaction would convert the aromatic rings into their corresponding cyclohexane (B81311) or cyclohexene (B86901) derivatives. The diastereoselectivity of the hydrogenation would be an important consideration, with the formation of cis-products often being favored. nih.govspringernature.com

    Another potential reduction pathway is the cleavage of the carbon-fluorine bonds (hydrodefluorination). This can occur under specific catalytic conditions and is often a competing reaction during hydrogenation. nih.govnih.govresearchgate.netnih.gov The selective reduction of one or more C-F bonds would lead to partially defluorinated biphenylphenol derivatives.

    Table 2: Potential Catalytic Hydrogenation and Reduction Reactions

    Reaction TypeCatalyst/ReagentsPlausible Product(s)Reference Analogy
    Aromatic Ring HydrogenationRh or Pd on Carbon, H₂(Multi)fluorinated (3-phenylcyclohexyl)phenol rsc.orgnih.govresearchgate.net
    HydrodefluorinationSpecific transition metal complexesPartially defluorinated this compound derivatives nih.govresearchgate.netnih.gov

    Oxidation Reactions

    The phenolic ring of this compound is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. google.com In this case, oxidation would likely occur on the phenol-bearing ring to form a fluorinated quinone derivative. The reaction could be carried out using various oxidizing agents, such as chromic acid or Fremy's salt.

    Oxidative coupling is another possible transformation, where two molecules of the phenol could couple to form a more complex structure. This can occur through either C-C or C-O bond formation and is often catalyzed by transition metal complexes. acs.org

    Polymerization and Material Science Applications (Focus on Synthetic Aspects)

    The bifunctional nature of this compound, or a dihydroxy derivative thereof, makes it a potential monomer for the synthesis of high-performance polymers.

    Incorporation into Polymeric Frameworks

    A dihydroxy derivative of this compound could serve as a monomer in polycondensation reactions to form fluorinated polymers such as poly(arylene ether)s or polyesters. bwise.krrsc.orgmdpi.comresearchgate.netnih.gov For instance, reaction with an activated dihalide, such as decafluorobiphenyl, in the presence of a base could yield a fluorinated poly(arylene ether). bwise.krrsc.orgmdpi.comresearchgate.net These polymers are known for their high thermal stability, chemical resistance, and low dielectric constants, making them valuable in the electronics and aerospace industries.

    Similarly, polycondensation with a diacyl chloride would lead to the formation of a fluorinated polyester. rsc.orgresearchgate.netscilit.comreading.ac.ukmdpi.com The incorporation of the fluorinated biphenyl moiety into the polymer backbone would be expected to impart desirable properties such as increased rigidity, thermal stability, and hydrophobicity. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net

    Table 3: Potential Polymerization Reactions

    Polymer TypeCo-monomerPolymerization MethodPotential Polymer PropertiesReference Analogy
    Poly(arylene ether)Activated Dihalide (e.g., Decafluorobiphenyl)Nucleophilic Aromatic SubstitutionHigh thermal stability, low dielectric constant bwise.krrsc.orgmdpi.comresearchgate.net
    PolyesterDiacyl Chloride (e.g., Terephthaloyl chloride)PolycondensationHigh thermal stability, increased rigidity, hydrophobicity rsc.orgresearchgate.netscilit.comreading.ac.uk

    Formation of Novel Monomers

    The scientific literature currently lacks specific studies detailing the direct conversion of this compound into novel monomers for polymerization. While the inherent reactivity of its constituent functional groups—a phenolic hydroxyl and two activated fluorine atoms on separate phenyl rings—suggests potential for such transformations, specific experimental data for this compound is not publicly available.

    However, by examining the well-established reactivity of analogous fluorinated phenols and biphenyl compounds, we can infer potential synthetic pathways for converting this compound into valuable monomers. These hypothetical transformations, while not directly documented for the subject compound, are based on standard organic reactions widely employed in polymer chemistry.

    One plausible route involves the etherification of the phenolic hydroxyl group. This reaction could be used to introduce another reactive functional group, thereby creating a bifunctional monomer suitable for polycondensation reactions. For instance, a Williamson ether synthesis could be employed to react this compound with a compound containing a leaving group and a second functional group, such as a carboxylate, another hydroxyl, or an amine.

    Another potential transformation is the conversion of the phenolic hydroxyl group into a more reactive species, such as a triflate, which could then participate in cross-coupling reactions. This would allow for the linkage of the biphenyl core to other aromatic systems, potentially forming monomers for high-performance polymers like polyaryletherketones (PAEKs).

    Furthermore, the fluorine atoms on the phenyl rings could theoretically be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. This pathway could be exploited to link multiple units of this compound together or to introduce other functionalities.

    It is important to reiterate that these proposed reaction schemes are based on the known chemistry of similar compounds and have not been experimentally verified for this compound itself. The tables below outline hypothetical monomer structures that could be synthesized from this precursor, along with the general reaction types that would be involved.

    Table 1: Hypothetical Monomers Derived from this compound via Etherification

    Hypothetical Monomer NameStructureRequired Reagent/Reaction TypePotential Polymer Type
    4-(2-Fluoro-3-(3-fluorophenyl)phenoxy)benzoic acid4-Fluorobenzonitrile followed by hydrolysisPoly(aryletherketone)
    2-Fluoro-3-(3-fluorophenyl)phenoxy)phenol4-Fluorophenol / Ullmann CondensationPoly(arylether)
    N-(4-((2-Fluoro-3-(3-fluorophenyl)oxy)phenyl)acetamideN-(4-hydroxyphenyl)acetamide / Mitsunobu ReactionPolyamide-ether

    Table 2: Hypothetical Monomers Derived from this compound via Cross-Coupling

    Hypothetical Monomer NameStructureRequired Reagent/Reaction TypePotential Polymer Type
    2-Fluoro-3-(4'-(3-fluorophenyl)biphenyl-3-yl)phenol4-Bromophenylboronic acid / Suzuki CouplingModified Poly(phenylene)
    3'-(3-Fluorophenyl)-[1,1'-biphenyl]-3,4'-diol4-Hydroxyphenylboronic acid / Suzuki CouplingPoly(arylether)

    Further research is necessary to explore these potential synthetic routes and to characterize the properties of any resulting monomers and polymers. The development of such novel fluorinated monomers could be of significant interest for the synthesis of advanced materials with tailored thermal, mechanical, and electronic properties.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-Fluoro-3-(3-fluorophenyl)phenol, and how do reaction conditions influence yield?

    • Methodological Answer :

    • Cross-coupling reactions : Use Suzuki-Miyaura coupling between 3-fluorophenylboronic acid and a fluorinated phenol precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a toluene/water biphasic system at 80–100°C .
    • Electrophilic fluorination : Introduce fluorine via selective electrophilic substitution (e.g., using Selectfluor™) under anhydrous conditions. Monitor regioselectivity using NMR to confirm substitution at the ortho position relative to the hydroxyl group .
    • Yield optimization : Employ HPLC or GC-MS to quantify intermediates and final product purity. Typical yields range from 40–65%, depending on steric hindrance from the 3-fluorophenyl group.

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • NMR spectroscopy : Use ¹⁹F NMR to resolve fluorine environments (δ ≈ -110 to -130 ppm for aromatic F) and ¹H NMR to confirm phenolic -OH (δ ≈ 5–6 ppm, exchangeable with D₂O).
    • X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement. ORTEP-3 can visualize intermolecular interactions (e.g., hydrogen bonding between -OH and adjacent fluorine) .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected [M-H]⁻ at m/z 218.04).

    Q. How does the electronic nature of the 3-fluorophenyl group influence the compound’s reactivity?

    • Methodological Answer :

    • Electron-withdrawing effects : The meta-fluorine on the phenyl ring deactivates the aromatic system, reducing electrophilic substitution reactivity. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict sites for functionalization .
    • Acid-base behavior : The phenolic -OH (pKa ≈ 8–9) can be deprotonated for O-alkylation or acyl protection. Titrate with NaOH to determine exact pKa .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

    • Methodological Answer :

    • Benchmark computational models : Compare DFT (B3LYP/6-311+G(d,p)) and ab initio (MP2) methods against experimental ¹H/¹⁹F NMR shifts. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
    • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation of the 3-fluorophenyl group) that may explain deviations .

    Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

    • Methodological Answer :

    • Enzyme kinetics : Screen against tyrosine kinase or cytochrome P450 isoforms using fluorometric assays. Pre-incubate the compound with NADPH for CYP450 inhibition studies .
    • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate with mutagenesis (e.g., replacing key residues like Ser123 in CYP3A4) .

    Q. How does regioselectivity challenge the synthesis of derivatives, and how can it be controlled?

    • Methodological Answer :

    • Protecting group strategy : Protect the phenolic -OH with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution to the para position of the 3-fluorophenyl group .
    • Microwave-assisted synthesis : Enhance regioselectivity in SNAr reactions by optimizing temperature (120°C) and microwave irradiation time (10–15 mins) .

    Q. What methodologies assess the environmental fate of this compound despite limited ecotoxicological data?

    • Methodological Answer :

    • Read-across models : Use data from structurally similar fluorophenols (e.g., 2-fluorophenol, CAS 367-12-4) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (log P ≈ 2.5) .
    • Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS. Identify intermediates (e.g., quinones) to infer pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.